molecular formula C16H13N2P B1268890 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine CAS No. 68469-71-6

2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine

Cat. No. B1268890
CAS RN: 68469-71-6
M. Wt: 264.26 g/mol
InChI Key: MHYHLTYYPLBVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds such as (phenyl)(pyridin-2-ylmethyl)phosphinodithioic acid and its analogs involves multi-step procedures, including reactions under solvothermal conditions and characterization through spectroscopic methods and single-crystal X-ray diffraction. These methods highlight the complexity and the tailored approaches needed to synthesize these ligands, underscoring the importance of precise control over reaction conditions to achieve the desired product with high purity and yield (Chakravarty et al., 2012).

Molecular Structure Analysis

The molecular structures of similar compounds are characterized using techniques such as single-crystal X-ray diffraction, demonstrating their ability to adopt specific conformations that are crucial for their reactivity and interaction with metal ions. For example, studies have revealed that these compounds can exist in zwitterionic forms and engage in complexation with metals, forming stable complexes that are further characterized by X-ray diffraction methods (Chakravarty et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of these ligands often involves their coordination to metal ions, forming complexes with diverse structures and properties. The coordination chemistry includes forming complexes with metals such as Cd, Zn, and La, with the ligands acting as bifunctional agents that can bind through both sulfur and phosphorus atoms. This versatility is crucial for the development of catalytic systems and materials with novel properties (Chakravarty et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, including their crystallization behavior and packing arrangements, are closely related to their molecular structure. Studies on derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine have shown that their crystal structures feature specific supramolecular contacts and packing arrangements, which are essential for understanding their crystallization behavior and potential applications in material science (Tawfiq et al., 2014).

Chemical Properties Analysis

The chemical properties of these ligands are significantly influenced by their structural features, such as the presence of phosphorus atoms and the ability to form zwitterionic forms. These characteristics play a crucial role in their reactivity, particularly in the formation of metal-ligand complexes that are pivotal in catalysis and the synthesis of new materials. The bifunctional nature of these ligands, combining both hard and soft donor atoms, allows for the selective coordination to various metal ions, leading to complexes with unique chemical and physical properties (Chakravarty et al., 2012).

Scientific Research Applications

  • Catalyst in Polymerization Processes

    • 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine and its derivatives have been used as ligands in palladium-based catalysts for polymerization, particularly in the homopolymerization of ethylene and copolymerization with acrylates or norbornenes (Skupov et al., 2007).
  • Synthesis of Novel Organic Compounds

    • This compound has been involved in the synthesis of stereoselective and diastereoisomeric 5-phenyl-3-(pyridin-2-yl)-1,3,2-oxazaphospholidines, demonstrating its utility in creating complex organic molecules (Kaczyński et al., 2016).
  • Chemical Sensing Applications

    • Derivatives of 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine have been designed as chemosensors for the detection of mercury ions, indicating its potential in environmental monitoring and safety applications (Pan et al., 2015).
  • Development of Electron-Transport Materials

    • This compound has also been used in the design of electron-transport materials for applications in dye-sensitized solar cells, enhancing the performance of these renewable energy devices (Wei et al., 2015).
  • Optical and Fluorescent Applications

    • Research has explored its role in developing materials with aggregation-induced emission, mechanochromic luminescence, and pH-sensitive properties, useful for various optical and sensing applications (Sun et al., 2018).
  • Drug Discovery and Biological Studies

    • While excluding direct drug-related uses, the derivative compounds of 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine have been investigated for their potential in drug discovery and biological evaluations, particularly in the context of designing new molecules with specific biological activities (Bhat et al., 2014).

Safety And Hazards

A Material Safety Data Sheet (MSDS) is available for "2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine" . This document provides information about the potential hazards of the compound and how to work safely with it.

Future Directions

The compound and related derivatives have attracted interest as precursors to highly fluorescent metal complexes of possible value as organic light emitting diodes (OLEDs) . This suggests potential future directions in the field of OLED research.

properties

IUPAC Name

phenyl(dipyridin-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N2P/c1-2-8-14(9-3-1)19(15-10-4-6-12-17-15)16-11-5-7-13-18-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYHLTYYPLBVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345361
Record name 2,2'-(Phenylphosphanediyl)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836688
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine

CAS RN

68469-71-6
Record name 2,2'-(Phenylphosphanediyl)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.